molecular formula C14H14N4O3 B4325739 2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4325739
M. Wt: 286.29 g/mol
InChI Key: BFUZLCBKQUXDSB-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, an oxadiazole ring, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the formation of the oxadiazole ring, and finally the construction of the isoindole-dione structure. Key steps may include cyclization reactions, condensation reactions, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance efficiency and reduce waste. The use of automated reactors and advanced purification methods ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products with different substituents attached to the core structure.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through mechanisms such as inhibition, activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione: shares similarities with other compounds containing pyrrole, oxadiazole, and isoindole-dione structures.

    This compound: is unique due to its specific combination of these functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple fields. Its structure allows for selective interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-13-9-5-1-2-6-10(9)14(20)18(13)12-11(15-21-16-12)17-7-3-4-8-17/h3-4,7-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUZLCBKQUXDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=NON=C3N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione

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